molecular formula C16H18 B13949317 2-Butylbiphenyl CAS No. 41638-55-5

2-Butylbiphenyl

Cat. No.: B13949317
CAS No.: 41638-55-5
M. Wt: 210.31 g/mol
InChI Key: RMSGQZDGSZOJMU-UHFFFAOYSA-N
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Description

2-Butylbiphenyl (CAS Number: 54532-97-7) is an alkylated biphenyl compound with the molecular formula C₁₆H₁₈ and a molecular weight of 210.31 g/mol . It serves as a valuable intermediate and building block in organic synthesis and materials science research. Alkylbiphenyls as a class are of significant interest in the development of advanced materials, including polymers and liquid crystalline polymers . Furthermore, certain alkylbiphenyl derivatives find application as components in specialized heat transfer fluids . As a reagent, this compound can be used to explore novel synthetic pathways and study structure-activity relationships in various chemical systems. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41638-55-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-butyl-2-phenylbenzene

InChI

InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3

InChI Key

RMSGQZDGSZOJMU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Butylbiphenyl and Its Analogues

Electron Transfer Reactions Involving Lithium Di-tert-butylbiphenylide (LiDBB)

LiDBB is generated from the reduction of 4,4'-di-tert-butylbiphenyl (B167987) (DBB) with lithium metal, forming a deeply colored radical anion solution. lookchem.com This radical anion is a potent reducing agent, capable of transferring an electron to various organic substrates to initiate subsequent chemical transformations. wikipedia.org

Reductive Opening of Organic Substrates

The potent reducing power of LiDBB is effectively harnessed for the cleavage of carbon-oxygen and carbon-sulfur bonds in various substrates. A key application is the reductive opening of epoxides. orgsyn.org This process is highly regioselective, consistently yielding the less-substituted organolithium intermediate and the more-substituted alcoholate. orgsyn.org This method allows for the generation of useful dianions from epoxides at low temperatures, a transformation not possible in protic media where the intermediates would be immediately quenched. orgsyn.org

LiDBB is also the reagent of choice for the reductive generation of sensitive alkyllithium reagents from alkyl phenyl sulfides. lookchem.com Furthermore, its utility extends to more complex systems, such as the reductive lithiation of thiophenyl glycosides to generate anomeric anion intermediates, which can then be trapped with electrophiles. researchgate.net This strategy has been pivotal in the stereoselective synthesis of glycosides. researchgate.net

Metalation and Deprotonation Processes Facilitated by LiDBB

LiDBB is instrumental in reactions that involve the formation of organolithium species through metalation or deprotonation. It can facilitate the reductive lithiation of aryl chlorides, converting them into aryllithium reagents that can be used in subsequent reactions with a variety of electrophiles. researchgate.net The process involves a single electron transfer to cleave a carbon-halogen or carbon-sulfur bond, followed by the formation of the organolithium species. lookchem.comacs.org

In addition to forming carbon-lithium bonds through reductive cleavage, LiDBB can be used in reaction sequences that involve the deprotonation of acidic protons. For instance, in the synthesis of glycosides from thiophenylglycoside donors, the reaction pathway involves the initial deprotonation of free hydroxyl groups prior to the reductive lithiation step. researchgate.net This demonstrates the reagent's utility in complex transformations requiring multiple, distinct steps.

Partial Reduction of Aromatic Compounds under Ammonia-Free Conditions

A significant advancement in reduction chemistry is the use of LiDBB for the partial reduction of aromatic compounds without the need for liquid ammonia, offering a practical alternative to the traditional Birch reduction. organic-chemistry.orgnih.govwikipedia.org This method, developed by Donohoe and colleagues, employs LiDBB as the electron source, bis-(methoxyethyl)amine (BMEA) as a protonating agent, and tetrahydrofuran (B95107) (THF) as the solvent. organic-chemistry.orgacs.org

A key advantage of this "ammonia-free" system is its compatibility with reactive electrophiles that are typically not stable under the conditions of a classical Birch reduction. nih.govacs.org This has expanded the scope of reductive alkylation, acylation, and carboxylation reactions. acs.org The substitution of lithium naphthalenide with LiDBB was found to significantly improve reaction yields, an effect attributed to the increased steric bulk and lower reduction potential of DBB. organic-chemistry.orgacs.org The system has been successfully applied to a range of carbocyclic and heterocyclic aromatic compounds, including pyrroles and furans. organic-chemistry.orgacs.org

Table 1: Ammonia-Free Reductive Alkylation of N-Boc-pyrrole using LiDBB acs.org

ElectrophileProductYield (%)
Benzyl bromideN-Boc-2-benzyl-2,5-dihydropyrrole85
Methyl iodideN-Boc-2-methyl-2,5-dihydropyrrole81
Allyl bromideN-Boc-2-allyl-2,5-dihydropyrrole80
Ethyl iodideN-Boc-2-ethyl-2,5-dihydropyrrole75
Propargyl bromideN-Boc-2-propargyl-2,5-dihydropyrrole72

Generation and Stability of Biphenyl (B1667301) Radical Anions

The reactive species in LiDBB is the di-tert-butylbiphenyl radical anion. wikipedia.org Aromatic radical anions are generally formed via an electron transfer process from an alkali metal into an unoccupied antibonding π* orbital of the aromatic hydrocarbon. nih.gov The biphenyl radical anion is a common example, typically prepared by reacting biphenyl with lithium metal in an ethereal solvent like THF. utexas.edu

The stability of these radical anions is a crucial factor in their synthetic utility. Studies on LiDBB have systematically evaluated its preparation and stability. lookchem.comresearchgate.net Solutions of LiDBB in THF are stable for over a week when stored at 0 °C and for more than 37 weeks when stored under argon at -25 °C. lookchem.comresearchgate.net However, at room temperature (20 °C), decomposition occurs through various pathways, including the reduction of the THF solvent. lookchem.com The identification of these decomposition pathways and the establishment of optimal storage conditions have significantly enhanced the practical utility of LiDBB as a stock solution in organic synthesis. lookchem.comresearchgate.netescholarship.org

Catalytic Applications of Biphenyl-Derived Reagents

Beyond their use as stoichiometric reagents, biphenyl derivatives serve as foundational scaffolds for ligands in homogeneous catalysis, influencing the efficiency, selectivity, and scope of metal-catalyzed reactions.

Role in Homogeneous Catalysis

The biphenyl framework is a privileged structure in ligand design for transition metal catalysis. researchgate.netrsc.org Rotation about the single bond connecting the two phenyl rings is sterically hindered, especially in ortho-substituted derivatives, leading to atropisomerism. wikipedia.org This feature is exploited in the design of chiral ligands for asymmetric catalysis.

Biphenyl-based phosphines are highly effective ligands in various metal-catalyzed reactions, including hydroformylation and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org For example, 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate (B1210297) is a novel, air-stable pre-catalyst used for the amination of aryl chlorides. sigmaaldrich.com In these catalytic cycles, the biphenylphosphine ligand coordinates to the metal center, modulating its electronic properties and steric environment to facilitate key steps such as oxidative addition and reductive elimination. rsc.org

Furthermore, other types of biphenyl-derived ligands have been developed. A biphenyl-based bis-Schiff base ligand has been synthesized and successfully applied in copper-catalyzed Michael addition reactions, demonstrating good activity for both carbon and sulfur nucleophiles. researchgate.net The design of such ligands, offering symmetrical binding sites, is a crucial aspect of developing new and efficient homogeneous catalyst systems. researchgate.net

Facilitation of Heterogeneous Catalysis (e.g., Metal Nanoparticle Formation)

Substituted biphenyl compounds, particularly analogues like 4,4′-di-tert-butylbiphenyl (DTBB), play a significant role as electron transfer agents, which can facilitate the formation of metal nanoparticles (NPs) used in heterogeneous catalysis. acs.org Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry, often functioning by providing an active surface for reactions to occur. masterorganicchemistry.commpg.de The synthesis of these catalysts, especially as metallic nanoparticles, involves steps of reduction, nucleation, and growth. researchgate.net

The process often begins with the reduction of a metal salt precursor. For instance, copper nanoparticles supported on activated carbon have been prepared by reducing anhydrous CuCl2 with lithium metal in the presence of a catalytic amount of DTBB. acs.org In this system, DTBB accepts an electron from the lithium metal to form the lithium di-tert-butylbiphenylide (LDBB) radical anion. researchgate.netcapes.gov.br This highly reactive radical anion then transfers the electron to the metal ions (e.g., Cu²⁺), reducing them to their zero-valent state (Cu⁰). This initiates the nucleation process, where metal atoms begin to aggregate. acs.orgresearchgate.net

The subsequent growth of these nuclei into nanoparticles is a critical step that dictates the final catalytic properties. ucl.ac.uk The formation of these supported heterogeneous catalysts can follow a two-step mechanism involving slow, continuous nucleation followed by autocatalytic surface growth. The size, shape, and stability of the resulting metal nanoparticles are key factors for their catalytic activity and selectivity in various organic transformations, including Suzuki coupling reactions and hydrogen isotope exchange reactions. sapub.orgnih.govnih.gov The use of supports like fumed silica (B1680970) or activated carbon helps in preventing the agglomeration of nanoparticles, ensuring high surface area and efficient catalyst recycling. acs.orgnih.gov

Electrophilic Aromatic Substitution Patterns in Butylbiphenyls

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings like those in butylbiphenyls. The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution on the biphenyl core is governed by the directing effects of the substituents already present. ulethbridge.calibretexts.orgwikipedia.org

In the case of 2-butylbiphenyl, there are two directing groups to consider:

The Butyl Group : As an alkyl group, it is an electron-donating group (EDG) through an inductive effect. EDGs activate the ring they are attached to, making it more nucleophilic and increasing the rate of electrophilic substitution. libretexts.org They are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ulethbridge.ca

The Phenyl Group : The second phenyl ring also acts as a substituent. It is an activating group and an ortho, para-director. spu.edu

For this compound, the butyl group is on Ring A and directs incoming electrophiles to the 3-, 5- (ortho positions, though 3 is sterically hindered by the adjacent phenyl ring) and 6- (para position) positions. The phenyl substituent on Ring A directs to the 4- and 6- positions. The combined effect strongly activates the 6-position (para to the butyl group) and the 4-position (ortho to the phenyl group). Substitution on Ring B is directed by the substituted phenyl group (Ring A), favoring the 2'- and 4'-positions.

Steric hindrance plays a significant role in determining the final product distribution. The bulky butyl group and the twisted nature of the biphenyl rings can impede substitution at sterically crowded positions, such as those ortho to the butyl group or the inter-ring bond. wikipedia.org For example, in the nitration of toluene (B28343) versus tert-butylbenzene, the bulky t-butyl group significantly favors para substitution over ortho substitution. wikipedia.org A similar effect would be expected for this compound, favoring substitution at the less hindered para positions. Studies on 2-methylbiphenyl (B165360) have shown that the major mononitration product occurs para to the methyl group, highlighting the influence of even a smaller alkyl group. spu.edu

ReactionElectrophile (E+)Predicted Major Monosubstitution Products on this compoundRationale
NitrationNO₂⁺2-Butyl-4'-nitrobiphenyl, 2-Butyl-6-nitrobiphenylThe 4'-position on the unsubstituted ring is sterically accessible and activated. The 6-position on the substituted ring is para to the activating butyl group.
Halogenation (e.g., Bromination)Br⁺2-Butyl-4'-bromobiphenylSubstitution is strongly favored at the activated and sterically unhindered 4'-position of the second phenyl ring.
Friedel-Crafts AcylationRCO⁺2-Butyl-4'-acetylbiphenylDue to the large size of the acyl electrophile, substitution occurs almost exclusively at the least sterically hindered activated position, which is the 4'-position.

Radical Chemistry and Biradical Systems Derived from Butylbiphenyls

The biphenyl scaffold is central to the formation and study of radical and biradical species. Butyl-substituted biphenyls, such as 4,4′-di-tert-butylbiphenyl (DTBB), are well-known precursors to persistent radical anions. researchgate.net The reaction of DTBB with an alkali metal like lithium in an etheral solvent such as THF results in the formation of lithium di-tert-butylbiphenylide (LDBB), a deep blue-green radical anion. researchgate.net This species is a potent single-electron transfer (SET) agent used in various organic transformations, including reductive metalations and ammonia-free Birch-type reductions. researchgate.netcapes.gov.br Radical anions are characterized by having an unpaired electron and a negative charge, making them highly reactive. numberanalytics.com

Beyond simple radical anions, the biphenyl unit serves as a structural bridge for creating complex biradical (or diradical) systems. acs.org A biradical contains two unpaired electrons. The magnetic and electronic interaction between these two radical centers is highly dependent on the geometry of the biphenyl spacer. acs.org

In systems where radical units are attached at the 4,4'-positions, the relatively planar geometry can lead to significant interaction between the spin centers. acs.org However, introducing substituents at the 2,2'-positions, as in analogues of this compound, forces a twisted geometry upon the biphenyl bridge. acs.orgaip.org This steric-induced twist between the two phenyl rings is a key strategy for decoupling the two radical centers. acs.org This decoupling can stabilize a triplet ground state (where the electron spins are parallel), a property of interest for developing organic magnetic materials. acs.orgaip.org Research has shown that assembling two radical fragments via a twisted biphenyl bridge can yield stable, crystalline diradicals with very small singlet-triplet energy gaps. acs.org The stability of these systems is enhanced because the twisted biphenyl core isolates the spin density on the radical fragments, preventing bimolecular decomposition reactions. acs.org

Advanced Materials Science Applications of Butylbiphenyl Derivatives

Integration in Optoelectronic Materials

Nonlinear optical (NLO) materials are essential for modern telecommunication systems, as they can manipulate the frequency and phase of light. nih.gov The performance of molecular NLO materials is linked to the first molecular hyperpolarizability (β) of the constituent chromophores. nih.govgoogle.com Research has focused on creating "push-pull" molecules with a Donor-π-Acceptor (D-π-A) framework, where intramolecular charge transfer (ICT) leads to a large NLO response. chemrxiv.org

Butylbiphenyl scaffolds are integrated into NLO chromophores to enhance their performance. The surprising discovery that twisting a π-system can dramatically increase the β value has led to a new design paradigm. nih.gov Twisted intramolecular charge transfer (TICT) chromophores, often composed of electron-donating and -accepting groups joined by a sterically constrained twisted biaryl fragment, exhibit enhanced NLO properties. nih.gov The butylbiphenyl unit can serve as this twisted fragment, enforcing charge separation in the ground state and leading to large dipole moments and low-lying charge-transfer excitations. nih.gov

Furthermore, functionalizing chromophores with bulky isolation groups, such as tert-butyl moieties, is a key strategy. These rigid groups effectively reduce intermolecular electrostatic interactions, which helps in translating high molecular hyperpolarizabilities (β) into large macroscopic electro-optic (EO) coefficients (r33) in the final material. rsc.org For instance, NLO chromophores based on a thiolated-isophorone bridge have been functionalized with tert-butyl groups on the donor section to improve their thermal stability and EO activity. rsc.org

Table 1: Examples of Butylbiphenyl-Containing NLO Chromophores This table is interactive. Click on the headers to sort.

Chromophore System Key Structural Feature Investigated Property Reference
Porphyrin Conjugates A(2)B(2) and A(2)BC porphyrins with 4'-tert-butylbiphenyl-4-yl groups Nonlinear absorption / Optical limiting researchgate.net
TICT Chromophores Twisted biaryl fragment (e.g., biphenyl) Second (μβ) and third-order (γ) hyperpolarizability nih.gov
Isophorone-based Dyes tert-butyl isolation groups on donor and/or bridge Electro-optic coefficient (r33) rsc.org

Dye-sensitized solar cells (DSSCs) have emerged as a promising low-cost photovoltaic technology. researchgate.net The efficiency of a DSSC is heavily dependent on the properties of the sensitizing dye adsorbed onto the semiconductor photoanode (typically TiO2). researchgate.net Butylbiphenyl derivatives are used to construct advanced organic sensitizers, often within a D-π-A architecture.

The introduction of bulky tert-butyl groups into the donor part of the dye molecule is a recognized strategy to hinder intermolecular aggregation on the semiconductor surface. researchgate.net This anti-aggregation effect is crucial because dye aggregation can lead to efficiency losses. By modifying the chromophore's shape to be more spherical, these bulky substituents limit undesirable intermolecular interactions.

A series of D–π–A organic sensitizers featuring two 4-tert-butylbenzene moieties in the triphenylamine (B166846) donor unit have been developed. By altering the conjugate bridge between the donor and acceptor, the HOMO and LUMO energy levels can be fine-tuned. researchgate.net One such dye, LI-17, achieved a light-to-electricity conversion efficiency of 5.35% under standard AM 1.5 solar conditions. researchgate.net In another study, new triarylamine-free sensitizers incorporating a tert-butyldiphenyl-4H-pyranylidene as the donor unit were reported. csic.es After careful optimization of device parameters, a sensitizer (B1316253) with a thiophene (B33073) ring in the π-spacer achieved an efficiency of 5.80%. csic.es

Table 2: Performance of DSSCs Based on Butylbiphenyl-Containing Dyes This table is interactive. Click on the headers to sort.

Dye Name Donor Unit Feature Efficiency (%) Jsc (mA cm⁻²) Voc (mV) Fill Factor (ff) Reference
LI-17 Two 4-tert-butylbenzene moieties 5.35 12.65 675 0.63 researchgate.net
Pyranylidene-based tert-butyldiphenyl-4H-pyranylidene 5.80 - - - csic.es

Polymer and Oligomer Synthesis Utilizing Butylbiphenyl Units

Butylbiphenyl units are valuable components in the synthesis of functional polymers and oligomers due to the rigidity, thermal stability, and electronic properties they impart. arborpharmchem.comiucr.org The tert-butyl groups enhance solubility and processability while preventing close packing, which is advantageous for creating amorphous materials with high glass-transition temperatures, often desired in organic electronics.

A notable example is the synthesis of polymers with electron-transporting units. The vinyl monomer 2-[4-(4′-vinylbiphenylyl)]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (vPBD) has been efficiently polymerized using a nitroxide-mediated radical polymerization (NMRP) method. core.ac.uk This controlled, "living" polymerization technique allows for the synthesis of homopolymers with high yield and very narrow polydispersity (around 1.21). core.ac.uk Furthermore, this living polymer can be chain-extended with another vinyl monomer bearing luminescent groups to create well-defined diblock copolymers containing both charge-transporting and light-emitting functionalities in a single macromolecule. core.ac.uk

Oligomers incorporating butylbiphenyl have also been synthesized for various applications. Controlled potential electrolysis of p-tert-butyl anisole (B1667542) leads to the formation of its first two oligomers: 2,2'-dimethoxy-5,5'-di-tert-butylbiphenyl and a novel aryl ether trimer. iucr.org In another area, an oligomeric gold(III) compound was prepared using a dicarbanionic chelating 4,4′-di-tert-butylbiphenyl ligand. rsc.orgnih.govrsc.org This was achieved via transmetallation from a corresponding organotin(IV) heterocycle, [Sn(tBu2Bip)(nBu)2]. rsc.org The resulting chloro-bridged gold oligomer is reactive and can be further functionalized with various neutral and monoanionic ligands. rsc.orgnih.govrsc.org

Table 3: Examples of Polymers and Oligomers with Butylbiphenyl Units This table is interactive. Click on the headers to sort.

Material Type Monomer/Precursor Synthesis Method Key Feature/Application Reference
Homopolymer 2-[4-(4′-vinylbiphenylyl)]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole Nitroxide-Mediated Radical Polymerization (NMRP) Electron-transporting material with narrow polydispersity core.ac.uk
Diblock Copolymer vPBD and 4-tert-butyl-4′-(4-vinylstyryl)-trans-stilbene NMRP Contains both charge transport and luminescent units core.ac.uk
Aryl Ether Oligomer p-tert-butyl anisole Electrosynthesis Formation of dimer (2,2'-dimethoxy-5,5'-di-tert-butylbiphenyl) and trimer iucr.org
Organometallic Oligomer 2,2′-dibromo-4,4′-di-tert-butylbiphenyl Transmetallation to Gold(III) Chloro-bridged oligomer with a dicarbanionic chelating ligand rsc.orgnih.govrsc.org

Applications in Liquid Crystal and Display Technologies

Liquid crystals (LCs) are materials that exist in a state between a conventional liquid and a solid crystal, and their ability to have their molecular orientation manipulated by an electric field is the basis for modern liquid crystal displays (LCDs). usask.ca The molecules in LCs, or mesogens, are typically anisotropic (rod-shaped), and their properties are influenced by their chemical structure. usask.camdpi.com

Butylbiphenyl derivatives are a component of some liquid crystal formulations. Specifically, 4-cyano-4'-(2-methyl) butylbiphenyl (CB 15) is a known chiral nematic liquid crystal. aip.org The biphenyl (B1667301) core provides the necessary rigid, rod-like structure, while the terminal cyano and butyl groups influence the material's dielectric anisotropy, viscosity, and mesophase behavior. ucf.edu

The performance of LCDs, particularly regarding viewing angles and contrast ratios, depends critically on controlling the alignment of the LC molecules. mdpi.com High birefringence (Δn), which is the difference between the extraordinary and ordinary refractive indices, is a key property for many advanced display modes. ucf.edu While many high-birefringence LCs historically used a cyano polar group, these can lead to high viscosity. ucf.edu The design of new LC molecules, including those based on biphenyl structures with different terminal groups, aims to optimize properties like birefringence while minimizing viscosity to achieve faster response times. ucf.edu The structural characteristics of butylbiphenyls make them suitable candidates for inclusion in such advanced LC mixtures. arborpharmchem.com

Magnetic Materials Research Based on Biphenyl-Hinged Biradicals

The field of organic magnetic materials seeks to develop functional materials with properties like photo- or thermo-magnetism. aip.org A key strategy involves using stable organic free radicals as building blocks. Biradicals—molecules containing two unpaired electrons—are of particular interest. The magnetic interaction (ferromagnetic or antiferromagnetic) between the two spin centers depends on the nature of the linker or "hinge" connecting them.

The biphenyl group serves as an effective hinge for creating bisnitroxide biradicals. aip.orgmdpi.com The biphenyl-3,5-diyl bis(tert-butyl nitroxide) (BPBN) and its derivatives are a well-studied class of biradicals that have a ground high-spin (triplet) state, making them attractive for building magnetic materials. mdpi.com These stable biradicals can act as ligands, coordinating to paramagnetic metal ions (like gadolinium(III)) to create heterospin systems. mdpi.com The magnetic coupling between the 4f electrons of the lanthanide ion and the 2p electrons of the radical is of fundamental interest for designing molecule-based magnets. mdpi.com

Research into biphenyl-hinged biradicals also explores their potential for creating molecular switches. aip.orgaip.org By designing molecules like those derived from 2,2'-dibromo-4,4'-di-tert-butylbiphenyl, scientists aim to create systems where intramolecular covalent bond formation and cleavage between the two radical sites can be triggered, leading to a switch between a paramagnetic and a diamagnetic state. aip.org In one synthetic attempt using 2,2'-dibromo-4,4'-di-tert-butylbiphenyl, only a monoradical was formed. aip.org However, using a tetrabrominated version led to the unexpected introduction of N-tert-butylhydroxylamino groups, and magnetic studies confirmed the presence of two magnetically isolated spins in the resulting molecule. aip.org Another approach utilized a new nitronyl nitroxide biradical ligand, which formed a cyclic [Cu-biRadical]2 unit that could be used as a secondary building block for larger 2p-3d and 2p-3d-4f magnetic complexes. nih.gov

Spectroscopic and Structural Characterization Methodologies for Butylbiphenyls

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure of butylbiphenyls by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For butylbiphenyls, characteristic IR absorption bands reveal the presence of both the aromatic biphenyl (B1667301) core and the aliphatic butyl substituent. For instance, the IR spectrum of 4,4'-di-tert-butylbiphenyl (B167987), a related compound, shows distinct peaks corresponding to C-H stretching and bending vibrations. nist.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group are observed just below 3000 cm⁻¹. The carbon-carbon stretching vibrations within the phenyl rings give rise to a series of sharp absorptions in the 1400-1600 cm⁻¹ region. rsc.org Furthermore, out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. In the analysis of biphenyl and its derivatives, Raman spectra exhibit strong peaks that can be used for identification. For example, biphenyl itself has a strong Raman peak around 1276 cm⁻¹. researchgate.net The introduction of a butyl group at the 2-position would be expected to alter the vibrational modes, leading to shifts in peak positions and changes in intensity, which can be used to distinguish it from other isomers. researchgate.net Studies on similar compounds like 2-chlorobiphenyl (B15942) show characteristic Raman peaks that help in its identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2-butylbiphenyl, enabling the unambiguous identification of its isomers. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a butylbiphenyl isomer provides a unique fingerprint based on the chemical shifts and coupling patterns of the protons. For this compound, the spectrum would show distinct signals for the protons of the butyl group (methyl, methylene, and methine protons) and the aromatic protons on the two phenyl rings. The aromatic region is particularly informative for distinguishing between isomers. For instance, in 2,2'-disubstituted biphenyls, the symmetry or asymmetry of the molecule is clearly reflected in the number and multiplicity of the aromatic signals. rsc.org The chemical shifts in the ¹H NMR spectrum of 4,4'-di-tert-butylbiphenyl, for example, show distinct signals for the tert-butyl protons and the aromatic protons. chegg.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the butyl group will be in the aliphatic region, while the aromatic carbons will appear in the downfield region. The substitution pattern on the biphenyl rings significantly influences the chemical shifts of the aromatic carbons. For example, the ¹³C NMR spectrum of 2-bromo-2'-butylbiphenyl shows a unique set of signals for each carbon atom, allowing for its specific identification. beilstein-journals.org

Interactive Table: Representative NMR Data for Butylbiphenyl Derivatives

Compound Nucleus Chemical Shift (δ) ppm
2-bromo-2'-butylbiphenyl ¹³C Data available in source beilstein-journals.org
4,4'-di-tert-butylbiphenyl ¹H Aromatic protons, tert-butyl protons chegg.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. wikipedia.org

When subjected to electron ionization (EI), this compound will form a molecular ion (M⁺•), the mass-to-charge ratio (m/z) of which corresponds to its molecular weight. The fragmentation of this molecular ion provides a characteristic pattern that can be used for identification. wikipedia.orglibretexts.org A common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic-type cation. For this compound, this would involve the loss of a propyl radical (•C₃H₇) to give a prominent peak. Another significant fragmentation is the loss of a methyl radical (•CH₃). researchgate.net The analysis of these fragmentation patterns is crucial for distinguishing between different butylbiphenyl isomers, as the position of the butyl group influences the relative abundance of the fragment ions. For instance, GC-MS analysis of various biphenyl derivatives shows unique mass spectra for each compound. rsc.org A case of intoxication involving a complex butylbiphenyl derivative demonstrated the utility of GC-MS in identifying the compound in biological samples. jcu.cz

X-ray Crystallography for Solid-State Structural Determination of Butylbiphenyl Derivatives

The crystal structure of a butylbiphenyl derivative would reveal precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This dihedral angle is a key structural parameter in biphenyls and is influenced by the size and position of the substituents. For instance, the crystal structure of 4,4'-di-tert-butyl-biphenyl has been determined, showing how the bulky tert-butyl groups affect the crystal packing. researchgate.net The study of gold(III) complexes with dicarbanionic 4,4'-di-tert-butylbiphenyl ligands also provides insight into the coordination chemistry and solid-state structure of these molecules. rsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas chromatography is a highly effective technique for the separation and quantification of volatile compounds like this compound. Due to restricted rotation around the single bond connecting the two phenyl rings, some ortho-substituted biphenyls can exist as stable atropisomers (conformational isomers that are stable enough to be isolated). uu.nl

GC, particularly when using chiral stationary phases, can be used to separate these atropisomers. scispace.comnih.gov The separation of atropisomeric alkylated biphenyls has been demonstrated using modified cyclodextrins as chiral stationary phases in GC. uu.nlresearchgate.net The degree of separation is dependent on the temperature and the nature of the stationary phase. uu.nl GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, allowing for both the separation and identification of the individual components of a mixture. uu.nlrsc.org

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of components in a mixture. For butylbiphenyls, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsigmaaldrich.com

HPLC is particularly useful for the separation of isomers and for the purification of this compound. arkat-usa.orgresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully selecting the column and the mobile phase composition, it is possible to achieve high-resolution separations of complex mixtures of butylbiphenyl isomers. sigmaaldrich.comregulations.gov Chiral HPLC can also be employed for the separation of atropisomers. researchgate.netsci-hub.se

Interactive Table: Chromatographic Methods for Butylbiphenyl Analysis

Technique Application Key Features
Gas Chromatography (GC) Separation of volatile isomers, atropisomer separation, quantification High resolution, can be coupled with MS for identification. uu.nlresearchgate.netrsc.org

Computational and Theoretical Studies of Butylbiphenyl Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 2-butylbiphenyl. scispace.comsci-hub.se DFT methods, in principle, provide an exact theory of electronic structure based on the electron density distribution, offering a computationally more tractable alternative to traditional wave function-based approaches. scispace.com These calculations allow for the prediction of various molecular properties, including electronic structure, and can shed light on concepts such as electronegativity, hardness, and chemical reactivity. scispace.comkuleuven.be

Investigation of Photophysical Properties and Electron Transfer Pathways

DFT calculations are instrumental in understanding the photophysical properties of molecular systems. For instance, in complex systems containing moieties like bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA), DFT studies have shown that the highest occupied molecular orbital (HOMO) is often localized on the BBA unit, while the lowest unoccupied molecular orbital (LUMO) is situated on other parts of the molecule, such as a porphyrin macrocycle. researchgate.netias.ac.in This separation of frontier orbitals is crucial for processes like photoinduced electron transfer (PET). researchgate.netias.ac.in

Time-dependent DFT (TD-DFT) is a common extension of DFT used to study excited-state properties and electronic transitions. sci-hub.seresearchgate.net By analyzing the HOMO and LUMO energy levels and their spatial distribution, researchers can predict the likelihood and direction of electron transfer upon photoexcitation. researchgate.netias.ac.inworldscientific.com For example, the energy gap between HOMO and LUMO can indicate the chemical activity of a molecule; a larger gap suggests greater stability and lower reactivity. worldscientific.com In donor-acceptor systems, a small HOMO-LUMO gap can facilitate charge transfer interactions. worldscientific.com

Studies on BBA-containing systems have revealed that selective excitation can lead to quenching of fluorescence and the appearance of new emission bands, indicating energy transfer processes. researchgate.netias.ac.in The possibility of PET can be evaluated by comparing the oxidation potential of the donor and the reduction potential of the acceptor. researchgate.netias.ac.in Computational studies can further support these experimental findings by modeling the electronic structure and predicting the energetics of such transfer events. researchgate.netias.ac.in

Prediction of Nonlinear Optical Responses

DFT is also a valuable tool for predicting the nonlinear optical (NLO) properties of molecules. researchgate.netgoogle.comresearchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods like the B3LYP or CAM-B3LYP functional. researchgate.netrsc.orgunamur.be These calculations can help in the design of new materials with enhanced NLO properties for applications in optoelectronics. google.comunamur.be

The accuracy of these predictions can depend on the specific functional used, particularly the amount of Hartree-Fock exchange included. unamur.be For instance, long-range corrected functionals are often employed to improve the description of charge-transfer excitations, which are crucial for NLO responses in many organic chromophores. unamur.be By systematically modifying the molecular structure, for example, by adding electron-donating or electron-withdrawing groups, and calculating the resulting change in β, researchers can establish structure-property relationships to guide the synthesis of more efficient NLO materials. google.comresearchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of flexible molecules like this compound. numberanalytics.comcomputational-chemistry.co.ukbiorxiv.orgmdpi.com MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid conformational searching and energy minimization. computational-chemistry.co.ukiupac.org MD simulations, on the other hand, solve Newton's equations of motion for the atoms in a system, providing a dynamic picture of the molecule's behavior over time. biorxiv.orgmdpi.comulakbim.gov.tr

Rotational Barrier Analysis and Atropisomerism Studies

A key application of computational methods in the study of biphenyls is the analysis of rotational barriers around the phenyl-phenyl bond, which can lead to a phenomenon known as atropisomerism. uu.nlwuxibiology.com Atropisomers are stereoisomers resulting from hindered rotation around a single bond. wuxibiology.com The stability of atropisomers depends on the height of the rotational energy barrier; if the barrier is high enough, the isomers can be separated and exist as distinct chemical entities at room temperature. wuxibiology.com

Molecular mechanics calculations can be employed to estimate the energy barrier to rotation. uu.nl For example, in a study of 2,3,5',6-tetramethyl-2'-(2-butyl)biphenyl, a calculated energy barrier of 149.4 kJ/mol was in good agreement with the experimental value, supporting the interpretation of gas chromatography data that suggested the presence of atropisomers. uu.nl The calculations revealed that the energy minima for the two atropisomers were nearly isoenergetic. uu.nl

Quantum mechanics (QM) torsion scans provide a more rigorous method for evaluating rotational energy barriers. wuxibiology.com This involves systematically rotating a specific dihedral angle and calculating the energy at each step to map out the potential energy surface. wuxibiology.com Based on the calculated rotational energy barrier (ΔE_Rot), atropisomers can be classified into three classes:

Class 1: ΔE_Rot < 20 kcal/mol, rapid interconversion. wuxibiology.com

Class 2: 20 kcal/mol < ΔE_Rot < 30 kcal/mol, separable with a half-life of hours to days. wuxibiology.com

Class 3: ΔE_Rot > 30 kcal/mol, stable with a half-life of years. wuxibiology.com

These computational analyses are crucial for predicting whether a substituted biphenyl (B1667301) is likely to exhibit atropisomerism and for understanding the factors that influence the rotational barrier, such as the size and position of substituents. uu.nlresearchgate.net

Quantum Chemical Methods for Thermochemical Data and Reaction Energetics

Quantum chemical methods are essential for obtaining accurate thermochemical data and understanding the energetics of chemical reactions. researchgate.netdntb.gov.uaaps.org High-level methods like G3MP2 and G4 can be used to calculate enthalpies of formation, vaporization, and reaction with a high degree of accuracy. researchgate.net This information is critical for chemical engineering applications and for assessing the feasibility of chemical processes. dntb.gov.ua

By combining experimental data from techniques like combustion calorimetry and vapor pressure measurements with theoretical calculations, a comprehensive thermodynamic profile of a compound can be established. researchgate.netdntb.gov.ua These methods have been applied to various alkyl-biphenyls to evaluate their potential as liquid organic hydrogen carriers. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling plays a pivotal role in elucidating the mechanisms of chemical reactions. rsc.orgmdpi.comresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. rsc.org This allows for the differentiation between competing reaction mechanisms and provides insights that are often difficult to obtain through experimental means alone. mdpi.com

Environmental Chemistry of Biphenyl Derivatives Non Toxicological Aspects

Degradation Pathways in Environmental Systems

The persistence of 2-butylbiphenyl in the environment is largely determined by its susceptibility to various degradation processes. These can be broadly categorized into microbial-mediated degradation and abiotic transformations such as photodegradation.

The microbial breakdown of biphenyl (B1667301), the parent compound of this compound, is a well-studied process that serves as a primary model for understanding the degradation of its alkylated derivatives. Numerous soil and aquatic microorganisms have demonstrated the ability to utilize biphenyl as a source of carbon and energy. medcraveonline.comresearchgate.net Genera known to possess these capabilities include Pseudomonas, Rhodococcus, Sphingomonas, Alcaligenes, and Burkholderia. medcraveonline.comcore.ac.uk

The principal aerobic degradation pathway for biphenyl is the "upper pathway," which involves a series of enzymatic reactions. ethz.chresearchgate.net This pathway is initiated by a multi-component enzyme system called biphenyl dioxygenase (BphA), which catalyzes the dihydroxylation of the aromatic ring to produce cis-2,3-dihydro-2,3-dihydroxybiphenyl. ethz.chresearchgate.net This intermediate is then dehydrogenated by a dehydrogenase (BphB) to form 2,3-dihydroxybiphenyl. researchgate.net The subsequent step involves the cleavage of the dihydroxylated ring by a dioxygenase (BphC), leading to the formation of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA). researchgate.net Finally, a hydrolase (BphD) converts HOPDA into benzoic acid and 2-hydroxypenta-2,4-dienoate, which can then enter central metabolic pathways. ethz.chresearchgate.net

The presence of an alkyl substituent, such as the butyl group in this compound, can influence the rate and efficiency of microbial degradation. Increased alkyl side chain branching can sometimes lead to slower transformation rates. core.ac.uk Studies on other alkylated aromatic compounds have shown that biodegradation often proceeds through beta-oxidation of the alkyl side chain, a common metabolic pathway for breaking down fatty acids. core.ac.uk For this compound, it is hypothesized that bacteria may initially oxidize the butyl group or proceed with ring dihydroxylation, similar to the biphenyl pathway, although the steric hindrance from the butyl group might affect the efficiency of the initial enzymatic attack.

Table 1: Key Enzymes in the Aerobic Biphenyl Degradation Pathway

EnzymeAbbreviationFunction
Biphenyl dioxygenaseBphACatalyzes the initial dihydroxylation of the biphenyl ring.
cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenaseBphBConverts the diol intermediate to 2,3-dihydroxybiphenyl.
2,3-dihydroxybiphenyl 1,2-dioxygenaseBphCCleaves the aromatic ring of 2,3-dihydroxybiphenyl.
2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolaseBphDHydrolyzes the ring cleavage product into smaller molecules.

This table is based on the well-established biphenyl degradation pathway, which serves as a model for alkylated biphenyls. ethz.chresearchgate.net

In addition to microbial action, this compound can be degraded in the environment through abiotic processes, primarily photodegradation. navy.mil Photodegradation involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. iosrjournals.orgresearchgate.net This process is especially relevant for compounds present in the upper layers of water bodies or adsorbed onto surfaces exposed to sunlight.

The photodegradation of biphenyl derivatives can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These highly reactive species can then attack the this compound molecule, leading to its transformation. nih.gov Studies on biphenyl have shown that the presence of oxidants like hydrogen peroxide (H₂O₂) or photocatalysts such as iron oxides can significantly enhance the rate of photodegradation. iosrjournals.org The degradation rates are influenced by factors like pH, the presence of organic matter, and the intensity and wavelength of light. iosrjournals.orgmdpi.com

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for non-functionalized aromatic hydrocarbons like this compound under typical environmental conditions due to the stability of the aromatic rings and the non-polar nature of the C-C and C-H bonds. Abiotic degradation can also occur through reactions with minerals in soil and sediment, although this is less studied for alkylbiphenyls compared to chlorinated compounds. navy.milmicrobe.com

Occurrence and Environmental Fate in Non-Biological Matrices

This compound and other alkylbiphenyls can be introduced into the environment from various sources. They are natural constituents of crude oil and coal tar and can be released through spills, industrial effluents, and incomplete combustion processes. who.intcanada.ca

Once in the environment, the fate of this compound is governed by its physicochemical properties. As a hydrophobic compound with low water solubility, it has a strong tendency to partition from water into more non-polar matrices. mdpi.com Consequently, in aquatic systems, this compound is likely to adsorb to suspended particulate matter and accumulate in bottom sediments. mdpi.commdpi.com This sorption to sediment can reduce its bioavailability for microbial degradation but also makes sediments a long-term reservoir for this type of contaminant. mdpi.com

The volatility of this compound suggests that it can also be transported in the atmosphere. canada.ca Compounds released into the air can travel long distances before being deposited back onto land or water through wet or dry deposition. canada.ca The distribution between air, water, soil, and sediment depends on factors like temperature, soil organic matter content, and air-water exchange rates. Due to its lipophilic nature, this compound has the potential for bioaccumulation in organisms, though this article focuses on its fate in non-biological matrices.

Advanced Analytical Approaches for Environmental Monitoring of Alkylbiphenyls

Detecting and quantifying specific alkylbiphenyls like this compound in complex environmental samples such as water, sediment, or industrial wastewater requires sophisticated analytical techniques. The complexity of these matrices and the often low concentrations of target analytes necessitate methods with high sensitivity and selectivity.

Traditional environmental analysis often relies on target screening, where analytical methods are optimized to find a predefined list of known contaminants. However, this approach misses countless other potentially harmful "unknown" compounds. To address this, suspect and non-target screening (NTS) methods have become increasingly important. nsf.govacs.orgacs.org

Suspect screening targets a list of compounds that are suspected to be present in a sample based on, for example, manufacturing data or predicted transformation products. nih.govnih.govNon-target screening aims to identify any and all detectable compounds in a sample without any preconceived list. nsf.govcore.ac.uk

For compounds like this compound, which may not be on routine monitoring lists, these screening approaches are invaluable. The primary analytical tool for NTS of semi-volatile compounds is high-resolution mass spectrometry (HRMS) coupled with chromatographic separation, most commonly gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS). acs.orgzenodo.org

Optimization of these methods involves several key steps:

Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or stir bar sorptive extraction (SBSE) are used to isolate and concentrate analytes from the environmental matrix (e.g., water or sediment). nih.govrsc.org The choice of extraction solvent and conditions is critical to ensure good recovery of a wide range of compounds, including alkylbiphenyls.

Chromatographic Separation: GC is well-suited for separating non-polar to semi-polar volatile compounds like this compound. The use of two-dimensional GC (GCxGC) can provide enhanced separation for extremely complex samples. acs.org LC is better for more polar compounds but can also be adapted for less polar ones. zenodo.org

High-Resolution Mass Spectrometry: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. acs.org This accuracy allows for the determination of the elemental formula of an unknown compound, which is a crucial first step in its identification. Tandem mass spectrometry (MS/MS) provides fragmentation data that gives clues about the molecule's structure. acs.org

Data Processing and Compound Identification: The massive datasets generated by HRMS require sophisticated software to detect peaks, align chromatograms, and propose chemical formulas. Identification is then achieved by comparing the measured data (accurate mass, isotopic pattern, fragmentation spectrum, and chromatographic retention time) against spectral libraries and chemical databases. nih.govnih.gov

By optimizing these steps, analytical chemists can develop robust NTS workflows capable of detecting and tentatively identifying this compound and other alkylated biphenyls in complex environmental samples, providing a more comprehensive picture of environmental contamination.

Future Research Directions and Unexplored Avenues for 2 Butylbiphenyl

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral, atropisomeric biphenyls is a significant objective in modern organic chemistry, and 2-butylbiphenyl derivatives are prime candidates for such endeavors. Future research will likely focus on the development of novel asymmetric synthetic methodologies to access enantiomerically pure forms of substituted 2-butylbiphenyls. These chiral structures are of high interest due to their potential as chiral ligands or auxiliaries in asymmetric catalysis.

A promising direction is the atroposelective synthesis of this compound derivatives. This could be achieved through catalytic asymmetric cross-coupling reactions, where a chiral catalyst system orchestrates the formation of the biphenyl (B1667301) C-C bond with high enantioselectivity. Research into novel catalyst systems, potentially involving palladium, nickel, or copper complexes with specifically designed chiral ligands, will be crucial. The development of catalytic C-H activation/functionalization strategies on pre-existing this compound scaffolds also presents a powerful tool for creating chiral derivatives.

Expansion of Advanced Catalytic Applications of Butylbiphenyl-Based Ligands

Phosphine (B1218219) ligands based on a biphenyl backbone have demonstrated considerable success in catalysis. Future research is expected to expand on this by designing and synthesizing novel phosphine ligands derived from this compound. The steric bulk of the butyl group can be strategically utilized to create a specific chiral pocket around a metal center, which could lead to enhanced selectivity and activity in a variety of catalytic transformations.

A key area of exploration will be the application of these new butylbiphenyl-based ligands in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The fine-tuning of the ligand structure by modifying the substituents on the biphenyl rings could lead to catalysts with superior performance for challenging substrates. Furthermore, the development of chiral versions of these ligands could open up new possibilities in asymmetric hydrogenation, hydroformylation, and other enantioselective transformations.

Integration into Next-Generation Functional Materials with Tunable Properties

The rigid, aromatic structure of the biphenyl unit, combined with the conformational flexibility introduced by the butyl group, makes this compound an interesting building block for novel functional materials. Future research will likely explore the integration of this compound moieties into polymers, liquid crystals, and organic electronic materials.

In the realm of polymer science, incorporating this compound into polymer backbones could impart unique thermal and mechanical properties. The steric hindrance provided by the butyl group might influence chain packing and morphology, leading to materials with tailored properties for specific applications. In the field of liquid crystals, the shape and polarity of this compound derivatives could be exploited to create new mesophases with desirable electro-optical properties for display technologies. Furthermore, the electronic properties of the biphenyl system could be harnessed in the design of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the butyl group could enhance solubility and film-forming characteristics.

Application of Advanced Spectroscopic and Computational Techniques for Complex Systems

A deeper understanding of the conformational dynamics and electronic structure of this compound is essential for its rational application in catalysis and materials science. Future research will undoubtedly leverage advanced spectroscopic and computational techniques to probe these properties in detail.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like NOESY and ROESY, can provide valuable insights into the through-space interactions and preferred conformations of this compound and its derivatives in solution. In parallel, computational methods such as Density Functional Theory (DFT) and ab initio calculations will be instrumental in mapping the potential energy surface of rotation around the biphenyl C-C bond. These calculations can predict the rotational barriers and stable conformers, offering a theoretical framework to rationalize experimental observations. The combination of these advanced techniques will be crucial for understanding the structure-property relationships in complex systems involving this compound.

Sustainable Synthesis and Green Chemistry Principles in Butylbiphenyl Production

The development of environmentally benign synthetic routes to this compound and its derivatives is a critical area for future research. Adherence to the principles of green chemistry will be paramount in minimizing the environmental impact of their production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.